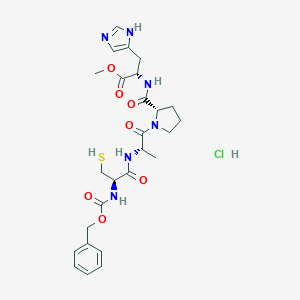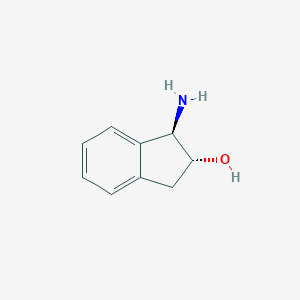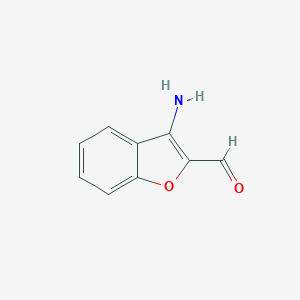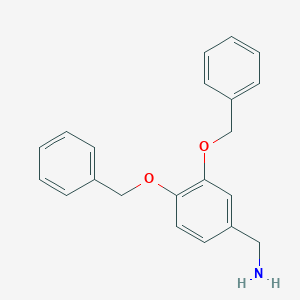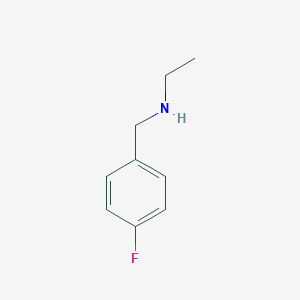
Benzothiazole, 2-(1,1-dimethylethyl)-7-methyl-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-tert-Butyl-7-methylbenzothiazole is a chemical compound belonging to the benzothiazole family, characterized by a benzene ring fused with a thiazole ring. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-7-methylbenzothiazole can be achieved through several synthetic pathways. Common methods include:
Diazo-coupling: This involves the reaction of a diazonium salt with a coupling component under controlled conditions.
Knoevenagel condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group.
Biginelli reaction: A multi-component reaction that synthesizes dihydropyrimidinones, which can be further modified to obtain benzothiazole derivatives.
Microwave irradiation: This method uses microwave energy to accelerate chemical reactions, leading to higher yields and shorter reaction times.
Industrial Production Methods
Industrial production of 2-tert-Butyl-7-methylbenzothiazole often involves large-scale synthesis using eco-friendly and cost-effective methods. One-pot multicomponent reactions and green chemistry principles are commonly employed to minimize waste and reduce environmental impact .
化学反応の分析
Types of Reactions
2-tert-Butyl-7-methylbenzothiazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Chlorine, bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
科学的研究の応用
2-tert-Butyl-7-methylbenzothiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-tubercular activity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-tert-Butyl-7-methylbenzothiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
2-Amino-7-methylbenzothiazole: Similar in structure but contains an amino group instead of a tert-butyl group.
2-Mercapto-7-methylbenzothiazole: Contains a mercapto group instead of a tert-butyl group.
2-Phenylbenzothiazole: Contains a phenyl group instead of a tert-butyl group.
Uniqueness
2-tert-Butyl-7-methylbenzothiazole is unique due to its tert-butyl group, which imparts specific steric and electronic properties. These properties can influence its reactivity, stability, and interactions with other molecules, making it distinct from other benzothiazole derivatives .
特性
CAS番号 |
178999-25-2 |
|---|---|
分子式 |
C12H15NS |
分子量 |
205.32 g/mol |
IUPAC名 |
2-tert-butyl-7-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C12H15NS/c1-8-6-5-7-9-10(8)14-11(13-9)12(2,3)4/h5-7H,1-4H3 |
InChIキー |
XHYYWHILMDOMFI-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)N=C(S2)C(C)(C)C |
正規SMILES |
CC1=C2C(=CC=C1)N=C(S2)C(C)(C)C |
同義語 |
Benzothiazole, 2-(1,1-dimethylethyl)-7-methyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B60298.png)
![Methyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B60320.png)
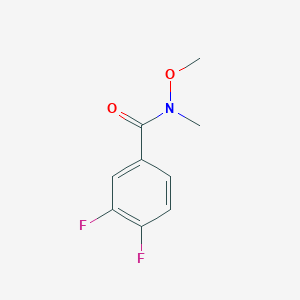
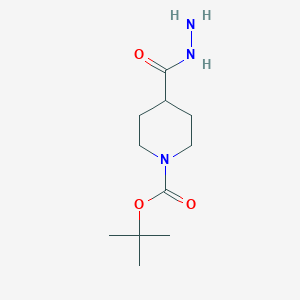
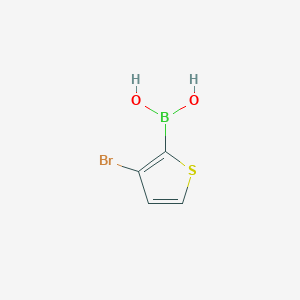
![3,3-Dichloro-1-oxaspiro[3.4]octan-2-one](/img/structure/B60326.png)
![7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B60328.png)
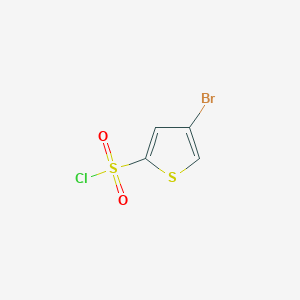
![7H-Isoxazolo[5,4-b]azepin-7-one,4,5,6,8-tetrahydro-3-methyl-(9CI)](/img/structure/B60331.png)
